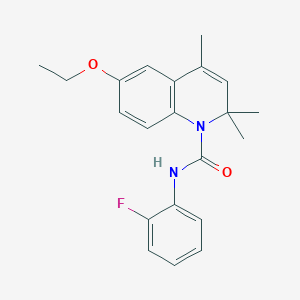![molecular formula C19H26ClN5O B6099433 1-[(2-chlorophenyl)methyl]-N-methyl-N-(2-methyl-3-pyrrolidin-1-ylpropyl)triazole-4-carboxamide](/img/structure/B6099433.png)
1-[(2-chlorophenyl)methyl]-N-methyl-N-(2-methyl-3-pyrrolidin-1-ylpropyl)triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2-chlorophenyl)methyl]-N-methyl-N-(2-methyl-3-pyrrolidin-1-ylpropyl)triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms
Vorbereitungsmethoden
The synthesis of 1-[(2-chlorophenyl)methyl]-N-methyl-N-(2-methyl-3-pyrrolidin-1-ylpropyl)triazole-4-carboxamide typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the key intermediates, such as 2-chlorobenzyl chloride and 2-methyl-3-pyrrolidin-1-ylpropylamine.
Formation of Triazole Ring: The triazole ring is formed through a cyclization reaction involving the appropriate azide and alkyne precursors.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Analyse Chemischer Reaktionen
1-[(2-chlorophenyl)methyl]-N-methyl-N-(2-methyl-3-pyrrolidin-1-ylpropyl)triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-[(2-chlorophenyl)methyl]-N-methyl-N-(2-methyl-3-pyrrolidin-1-ylpropyl)triazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential neuroprotective and anti-neuroinflammatory properties.
Pharmacology: The compound is evaluated for its potential as an antiviral, anticancer, and antimicrobial agent due to its triazole moiety.
Biological Research: The compound is used in studies involving molecular docking to understand its interaction with active residues of proteins like ATF4 and NF-kB.
Wirkmechanismus
The mechanism of action of 1-[(2-chlorophenyl)methyl]-N-methyl-N-(2-methyl-3-pyrrolidin-1-ylpropyl)triazole-4-carboxamide involves:
Vergleich Mit ähnlichen Verbindungen
1-[(2-chlorophenyl)methyl]-N-methyl-N-(2-methyl-3-pyrrolidin-1-ylpropyl)triazole-4-carboxamide can be compared with other triazole derivatives:
1,2,3-Triazole Derivatives: These compounds also exhibit antiviral, anticancer, and antimicrobial activities but may differ in their specific molecular targets and potency.
1,2,4-Triazole Derivatives: These compounds are known for their antifungal properties and are used in the treatment of fungal infections.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct pharmacological profile.
Eigenschaften
IUPAC Name |
1-[(2-chlorophenyl)methyl]-N-methyl-N-(2-methyl-3-pyrrolidin-1-ylpropyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26ClN5O/c1-15(12-24-9-5-6-10-24)11-23(2)19(26)18-14-25(22-21-18)13-16-7-3-4-8-17(16)20/h3-4,7-8,14-15H,5-6,9-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZJNLAKMSKKHSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCCC1)CN(C)C(=O)C2=CN(N=N2)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-methyl-5-propyl-2-[(4,6,7-trimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one](/img/structure/B6099358.png)
![2-methyl-6-{1-[(5-methyl-3-phenylisoxazol-4-yl)carbonyl]piperidin-4-yl}pyrimidin-4(3H)-one](/img/structure/B6099378.png)
![1-[3-[2-(2,6-Difluorophenyl)ethyl]piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B6099381.png)
![5-methyl-4-[2-(4-pyridinyl)ethyl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6099382.png)
![7-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6099385.png)
![N-(2,3-dihydro-1H-inden-1-yl)-3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B6099395.png)
![N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-2-fluorobenzamide](/img/structure/B6099400.png)
![4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-[(2E)-3-(2-furyl)-2-methyl-2-propen-1-yl]piperidine](/img/structure/B6099405.png)
![1-[Cyclohexyl(methyl)amino]-3-[2-methoxy-4-[[methyl(2-pyridin-2-ylethyl)amino]methyl]phenoxy]propan-2-ol](/img/structure/B6099406.png)
![3-Chloro-N-(4-{[4-methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]amino}phenyl)benzamide](/img/structure/B6099407.png)
![5-Tert-butyl-7-(4-ethylpiperazin-1-yl)-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B6099421.png)
![N-[(Z)-(3,5-dibromo-2,4-dihydroxyphenyl)methylideneamino]pyrazine-2-carboxamide](/img/structure/B6099427.png)
![3-(4-Fluorophenyl)-2,5-dimethyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6099429.png)
